(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide

Enzyme kinetics Substrate specificity Aminopeptidase assay

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (L-Phenylalanine 4-nitroanilide, H-Phe-pNA) is a synthetic chromogenic substrate that releases 4-nitroaniline (absorbance at 410 nm) upon enzymatic hydrolysis. The compound bears a free α-amino group, distinguishing it from N-acylated p-nitroanilide substrates, and exhibits an optical rotation of [α]D²⁰ = +85 ± 2º (c=1 in MeOH) and a melting point of 149–155 °C.

Molecular Formula C15H15N3O3
Molecular Weight 285.3 g/mol
CAS No. 2360-97-6
Cat. No. B554980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide
CAS2360-97-6
Molecular FormulaC15H15N3O3
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1
InChIKeyGJHIOWXZFDVUKQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (CAS 2360-97-6): Chromogenic Aminopeptidase Substrate for High-Sensitivity Biochemical Assays and Biocatalyst Engineering


(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (L-Phenylalanine 4-nitroanilide, H-Phe-pNA) is a synthetic chromogenic substrate that releases 4-nitroaniline (absorbance at 410 nm) upon enzymatic hydrolysis . The compound bears a free α-amino group, distinguishing it from N-acylated p-nitroanilide substrates, and exhibits an optical rotation of [α]D²⁰ = +85 ± 2º (c=1 in MeOH) and a melting point of 149–155 °C . It is widely employed to quantify the activity of aminopeptidases, particularly microsomal alanyl aminopeptidase (aminopeptidase M) and leucine aminopeptidase (LAP) family enzymes [1].

Why Generic Chromogenic Substrate Substitution Fails for (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide


Chromogenic p-nitroanilide substrates are not functionally interchangeable because the N-terminal residue dictates enzyme specificity [1]. For aminopeptidases of the LAP family, the side chain at the P1 position (phenylalanine vs. leucine vs. alanine) determines both binding affinity (Km) and turnover rate (kcat), resulting in catalytic efficiencies that can differ by orders of magnitude between substrates [2]. Furthermore, the presence of a free α-amino group in H-Phe-pNA, as opposed to an N-acyl cap, alters the substrate recognition profile relative to chymotrypsin-preferring substrates such as Suc-Ala-Ala-Pro-Phe-pNA [3]. Consequently, substituting H-Phe-pNA with L-Leu-pNA, L-Ala-pNA, or N-blocked Phe-pNA derivatives without revalidating enzyme kinetics will yield non-comparable, and often misleading, activity data.

Quantitative Differential Evidence: (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide vs. Closest Analog Substrates


Comparative Km for Wild-Type Leucine Aminopeptidase (SSAP): L-Phe-pNA vs. L-Leu-pNA

Under identical assay conditions (pH 8.0, 37°C), recombinant wild-type leucine aminopeptidase from Streptomyces septatus (SSAP) exhibits a Km of 0.34 mM for L-Phe-pNA compared to 0.36 mM for L-Leu-pNA, representing a Km ratio of 0.94 [1]. This indicates that the enzyme's binding pocket accommodates the phenylalanine side chain almost as well as the leucine side chain, despite the steric difference.

Enzyme kinetics Substrate specificity Aminopeptidase assay

Catalytic Efficiency Differentiation: F221A Mutant SSAP kcat/Km for L-Phe-pNA Is 10-Fold Higher than Wild-Type

The F221A mutant of SSAP achieved a catalytic efficiency (kcat/Km) of 525 mM⁻¹ s⁻¹ for L-Phe-pNA, approximately 10-fold greater than the wild-type enzyme's efficiency for the same substrate [1]. In contrast, the wild-type enzyme's catalytic efficiency with L-Leu-pNA remains at least one order of magnitude above its efficiency with L-Phe-pNA, demonstrating that the wild-type SSAP is functionally a leucine-specific aminopeptidase [1]. The F221A mutation specifically converts the enzyme into a phenylalanine aminopeptidase, selectively hydrolyzing L-Phe-pNA while losing activity toward L-Leu-pNA.

Enzyme engineering Biocatalysis Phenylalanine aminopeptidase

Chymotrypsin Substrate Preference: Free Amino vs. N-Acyl-L-Phenylalanine p-Nitroanilide

For chymotrypsin, the hydrolytic efficiency of N-acyl-L-phenylalanine 4-nitroanilides increases with the hydrophobicity of the P2-position acyl group, while kcat remains nearly constant [1]. The free amino form (H-Phe-pNA) lacks this N-terminal hydrophobic anchor, resulting in significantly lower chymotrypsin affinity compared to N-acyl derivatives such as Suc-Ala-Ala-Pro-Phe-pNA, which exhibits Km values in the sub-millimolar range [1][2]. This differential behavior makes H-Phe-pNA a poor chymotrypsin substrate but a selective probe for aminopeptidase activity, as chymotrypsin fails to cleave substrates lacking an N-acyl cap with appreciable efficiency.

Protease specificity Chymotrypsin assay Subsite selectivity

Enantiomeric Discrimination: L-Phe-pNA as Exclusive Substrate for Leucine Aminopeptidase Family Enzymes

Leucine aminopeptidase family enzymes exhibit strict enantioselectivity, recognizing only substrates with an L-configuration at the α-carbon [1]. In kinetic studies with wild-type SSAP, D-Phe-pNA shows no measurable hydrolysis under conditions where L-Phe-pNA yields a Km of 0.34 mM [1]. This absolute stereochemical requirement is a defining feature of LAP enzymes, and the availability of high-purity (S)-enantiomer (specific optical rotation +85 ± 2°) ensures unambiguous assay results .

Stereoselectivity Enantiomeric specificity Aminopeptidase characterization

Validated Application Scenarios for (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide Procurement


Engineering Phenylalanine Aminopeptidase Biocatalysts for Chiral Pharmaceutical Intermediate Synthesis

Researchers aiming to convert leucine aminopeptidase into a phenylalanine aminopeptidase require H-Phe-pNA as the primary screening substrate. The F221A mutant's 10-fold catalytic efficiency improvement (kcat/Km = 525 mM⁻¹ s⁻¹) over wild-type can only be detected and quantified using this compound [1]. The engineered enzyme is then applied to the industrial synthesis of enantiopure L-homophenylalanine, a critical building block for ACE inhibitors such as enalapril and benazepril [1].

Selective Aminopeptidase M Activity Assays in Complex Biological Matrices

When assaying biological samples that contain both aminopeptidases and chymotrypsin-like proteases, H-Phe-pNA provides selective aminopeptidase readout because the free α-amino group prevents chymotrypsin from hydrolyzing the amide bond efficiently [2]. The near-equivalent Km of 0.34 mM for wild-type SSAP confirms that the substrate sensitively detects low enzyme concentrations without requiring unrealistically high concentrations that might precipitate or inhibit the target aminopeptidase [3].

Enantioselectivity Validation in Aminopeptidase Quality Control Lots

The (S)-configured compound (optical rotation +85 ± 2°, ≥99% HPLC purity) serves as a calibration standard for verifying the enantioselectivity of new aminopeptidase preparations . The complete absence of hydrolysis of D-Phe-pNA by LAP enzymes [1] provides a definitive negative control; any deviation indicates racemization or contamination, making the enantiomerically pure L-form essential for lot-release testing.

Comparative Enzyme Kinetics Teaching and Fundamental Research

The close Km values of L-Phe-pNA (0.34 mM) and L-Leu-pNA (0.36 mM) for wild-type SSAP make this compound highly instructive for undergraduate and graduate laboratory courses on enzyme kinetics [3]. Students can directly observe that similar binding affinity does not guarantee similar catalytic turnover, as the wild-type enzyme's catalytic efficiency strongly favors L-Leu-pNA despite near-identical Km.

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